1-Methoxy-4-(methylsulfanyl)naphthalene
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Overview
Description
1-Methoxy-4-(methylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family It is characterized by a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(methylsulfanyl)naphthalene typically involves the substitution reactions of naphthalene derivatives. One common method is the methylation of 1-methoxy-4-nitronaphthalene followed by reduction and thiolation. The reaction conditions often include the use of methylating agents like dimethyl sulfate or methyl iodide, reducing agents such as iron or tin in hydrochloric acid, and thiolating agents like sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
1-Methoxy-4-(methylsulfanyl)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(methylsulfanyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the methylsulfanyl group can engage in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitronaphthalene: Similar structure but with a nitro group instead of a methylsulfanyl group.
1-Methoxynaphthalene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-Methylthionaphthalene: Contains a methylthio group but lacks the methoxy group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
95332-87-9 |
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Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-methoxy-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12OS/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI Key |
RJMCESYHMDOQLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)SC |
Origin of Product |
United States |
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